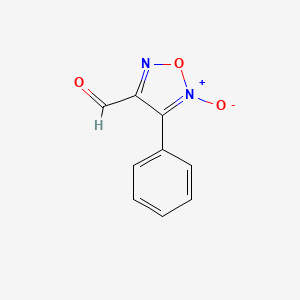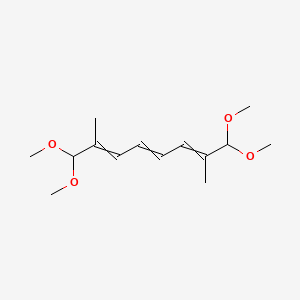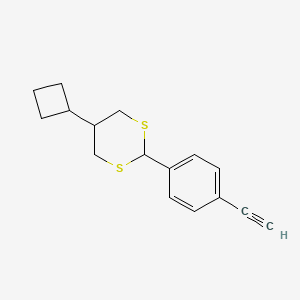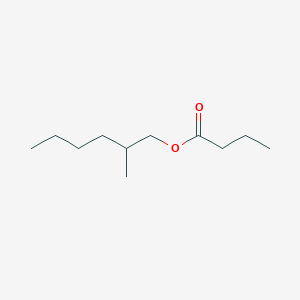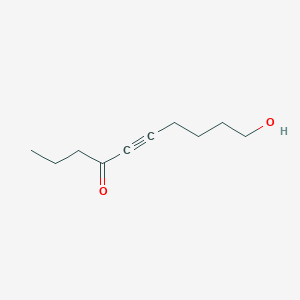![molecular formula C19H22O5S B14278438 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 138482-72-1](/img/structure/B14278438.png)
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with multiple functional groups. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the oxirane ring through an epoxidation reaction. Common reagents used in these steps include sulfonyl chlorides, bases, and oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various ring-opened derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its ability to react with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity. This reactivity makes it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-Methoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Ethoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Propoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
Uniqueness
Compared to similar compounds, 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
138482-72-1 |
|---|---|
Fórmula molecular |
C19H22O5S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[[4-(4-butoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H22O5S/c1-2-3-12-22-15-4-8-18(9-5-15)25(20,21)19-10-6-16(7-11-19)23-13-17-14-24-17/h4-11,17H,2-3,12-14H2,1H3 |
Clave InChI |
UBYRPCCBKGDQJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


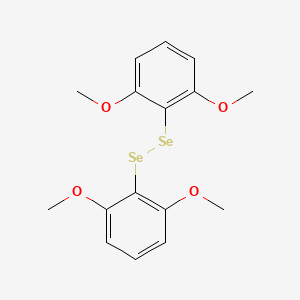
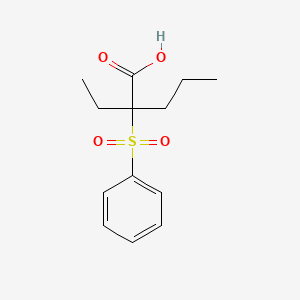
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
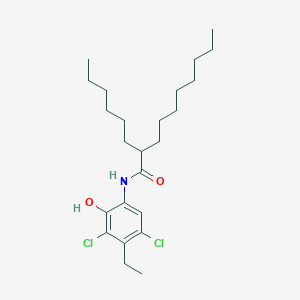
![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
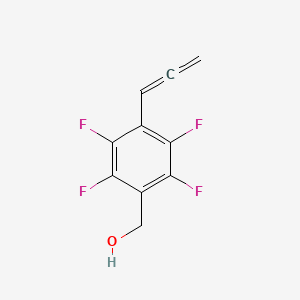
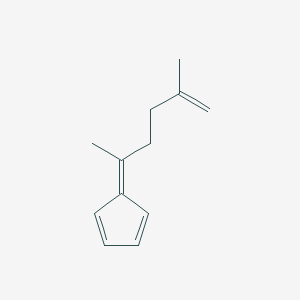
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
